molecular formula C14H16O9 B1193909 3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one

3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one

Cat. No. B1193909
M. Wt: 328.27 g/mol
InChI Key: YWJXCIXBAKGUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c][2]benzopyran-6-one is a trihydroxybenzoic acid.

Scientific Research Applications

Chemical Derivatives and Their Applications

  • Cytotoxicity Studies : A study identified pyrano[4,3-c][2]benzopyran-1,6-dione derivatives and furo[3,2-c]pyran-4-one from the fungus Phellinus igniarius, demonstrating selective cytotoxicity against human lung and liver cancer cell lines (Mo et al., 2004).

Synthesis and Reactivity

  • Reactivity with Metal Compounds : Research on 4,5-polymethylene-substituted 2-isoxazolines reacted with metal compounds resulted in compounds like 5-hydroxy-1-phenyl-1-pentanone, exploring the N–O and C–C bond cleavage of the 2-isoxazoline ring (Nitta, Yi, & Kobayashi, 1985).
  • Iodocyclization Methods : A study on the iodocyclization of 2-(1-alkynyl)benzylic alcohols led to the formation of various isochromenes and dihydroisobenzofurans, highlighting the reaction's dependency on the substitution pattern of the starting material (Mancuso et al., 2010).

Biological and Pharmacological Properties

  • Antimicrobial and Anticoccidial Activity : A study discovered compounds like 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones showing significant in vitro antimicrobial and anticoccidial activities (Georgiadis, 1976).
  • Diversity in Chemical Synthesis : Research focused on synthesizing a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry, aiming to screen these compounds against various biological targets (Zaware et al., 2011).

Structural Analysis and Crystallography

  • Molecular Structure and Properties : A study on bergenin monohydrate from Astilbe chinensis provided insights into the molecular structure, showcasing an extensive hydrogen-bonding network within the crystal and highlighting its biological activities (Ye, Sun, & Pan, 2004).

Metabolism and Biotransformation

  • Metabolites in Microbial and Mammalian Systems : The biotransformation of gallic acid by Beauveria sulfurescens led to new glucosidated compounds, demonstrating that microbial culture parallels mammalian metabolism, useful for generating mammalian metabolites for further pharmacological and toxicological studies (Hsu et al., 2007).

Novel Syntheses and Reactions

  • Synthesis of Complex Compounds : Research on quinoline alkaloids led to the synthesis of pyrano[2,3-b]quinolines, showcasing innovative methods in the formation of complex organic compounds (Sekar & Prasad, 1998).

properties

IUPAC Name

3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O9/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12/h2,6,8,10,12-13,15-19H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJXCIXBAKGUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859392
Record name 3,4,8,10-Tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydropyrano[3,2-c][2]benzopyran-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one
Reactant of Route 2
3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one
Reactant of Route 3
3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one
Reactant of Route 4
3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one
Reactant of Route 5
3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one
Reactant of Route 6
3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one

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